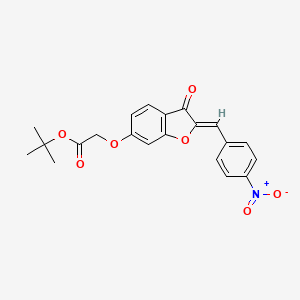![molecular formula C17H21N3O3 B2540099 4-(4-ヒドロキシフェニル)-6-ペンチル-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン CAS No. 941999-67-3](/img/structure/B2540099.png)
4-(4-ヒドロキシフェニル)-6-ペンチル-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
治療の可能性
ピリドピリミジン類は、この化合物を含む、治療上有望な物質であり、すでに治療薬として承認されています . これらの化合物は、その生物学的可能性により、大きな関心を集めています .
抗腫瘍活性
ピリドピリミジン部分は、関連する薬物中に存在し、新規治療法の開発において研究されています . 例えば、ピリトレキシムは、ピリミジン誘導体であり、ジヒドロ葉酸レダクターゼ(DHFR)を阻害し、ラットの癌肉腫に良好な抗腫瘍効果を示しました .
PARP-1阻害剤
ピラノ[2,3-d]ピリミジン-2,4-ジオン誘導体は、ポリ(ADP-リボース)ポリメラーゼ-1(PARP-1)に対する潜在的な阻害剤として合成されています . PARP-1阻害剤は、DNA損傷性細胞毒性剤と組み合わせて、癌細胞のDNA修復機構を損なうことで、ゲノム機能不全と細胞死を引き起こす増強剤として使用されています .
抗増殖活性
合成されたピラノ[2,3-d]ピリミジン-2,4-ジオンアナログは、MCF-7およびHCT116ヒト癌細胞株に対する抗増殖活性を評価されました . いくつかの化合物は、有望な活性を示し、化合物S2およびS7が最も強力なPARP-1阻害剤として浮上しました .
抗炎症活性
ピリミジン類は、抗炎症活性を有することが報告されています . 市販のジアミジンと飽和ケトンをCu触媒下で4-HO-TEMPO促進[3 + 3]環化することにより、機能的に重要なピリミジン類の効率的でスムーズな合成が報告されています .
抗癌活性
チアゾロピリミジン誘導体は、ヒト癌細胞株と初代CLL細胞に対して研究されました . 誘導体の1つは、細胞株に対して優れた抗癌活性を示し、CDK酵素を阻害することでアポトーシスによる細胞死をもたらしました .
作用機序
Target of Action
Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to target several proteins such as dihydrofolate reductase (dhfr), some kinases like the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These proteins play crucial roles in cellular processes such as cell growth and division, signal transduction, and metabolic reactions.
Mode of Action
It’s known that pyridopyrimidine derivatives interact with their targets, leading to changes in the function of these proteins . For instance, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may affect pathways related to cell growth and division, signal transduction, and metabolism .
Pharmacokinetics
It’s noted that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that this compound may have good bioavailability.
Result of Action
Pyridopyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anticancer activities . This suggests that this compound may have similar effects.
生化学分析
Biochemical Properties
The compound 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown significant inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound binds to the active site of the enzyme, leading to a decrease in its activity .
Cellular Effects
In cellular contexts, 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has demonstrated potential anti-diabetic and anti-inflammatory effects . It has been observed to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Molecular Mechanism
The molecular mechanism of action of 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves binding to the active site of α-glucosidase, leading to a decrease in the enzyme’s activity . This binding interaction is stable, as indicated by molecular dynamic simulation studies .
Temporal Effects in Laboratory Settings
While specific temporal effects of 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione in laboratory settings have not been extensively reported, the compound’s inhibitory effects on α-glucosidase have been observed to be significant .
Metabolic Pathways
Given its inhibitory activity against α-glucosidase, it can be inferred that this compound may interact with metabolic pathways related to carbohydrate metabolism .
特性
IUPAC Name |
4-(4-hydroxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-3-4-9-20-10-13-14(16(20)22)15(19-17(23)18-13)11-5-7-12(21)8-6-11/h5-8,15,21H,2-4,9-10H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQHPAIOYEDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
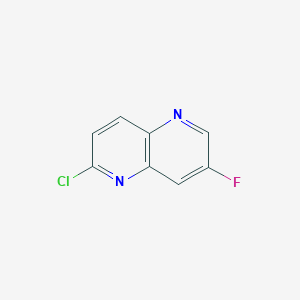
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)
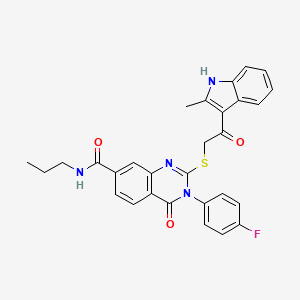
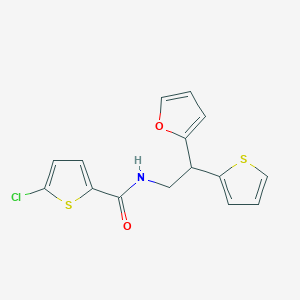


![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/new.no-structure.jpg)
![2-(4-FLUOROPHENOXY)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}ACETAMIDE](/img/structure/B2540026.png)
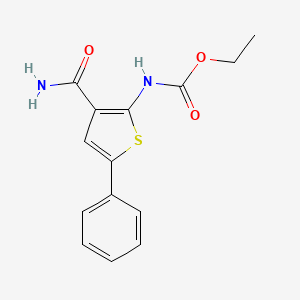

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B2540035.png)
